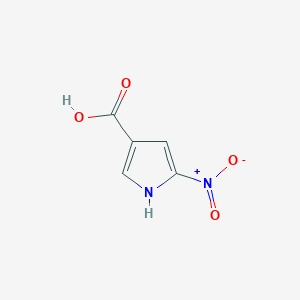

5-nitro-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-nitro-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a nitro group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-pyrrole-3-carboxylic acid typically involves the nitration of pyrrole-3-carboxylic acid. One common method includes the reaction of pyrrole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 5-amino-1H-pyrrole-3-carboxylic acid.

Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-nitro-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity and binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

5-amino-1H-pyrrole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

5-methyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.

5-chloro-1H-pyrrole-3-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

5-nitro-1H-pyrrole-3-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in research focused on developing new materials and pharmaceuticals.

Biological Activity

5-Nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 3-position of the pyrrole ring. Its molecular formula is C5H4N2O4, with a molecular weight of approximately 172.10 g/mol. The structural features contribute to its reactivity and potential biological activities.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of this compound and its derivatives. The mechanism of action is believed to involve the formation of reactive intermediates that interact with microbial cellular components.

Table 1: Antimicrobial Activity Data

| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 27 | 50 |

| This compound | S. aureus | 30 | 40 |

| Derivative A | P. aeruginosa | 25 | 45 |

| Derivative B | C. albicans | 28 | 35 |

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal strains . The presence of the nitro group is crucial for its antimicrobial efficacy, as it can undergo bioreduction to form reactive species that damage microbial DNA and proteins.

Anticancer Activity

The anticancer potential of this compound has also been investigated, with promising results observed in various cancer cell lines. Studies have shown that compounds containing the pyrrole structure can inhibit cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 (Lung) | 9.4 |

| This compound | MDA-MB-468 (Breast) | 7.2 |

| Derivative C | HeLa (Cervical) | 8.0 |

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth . The mechanism is thought to involve interference with signaling pathways critical for cancer cell survival.

Case Studies and Research Findings

A variety of case studies have illustrated the biological activity of this compound:

- Antimicrobial Efficacy : A study synthesized several derivatives of pyrrole-based compounds, evaluating their antimicrobial activity against standard pathogens. The results showed that modifications to the pyrrole structure could enhance antibacterial potency, particularly when substituents like methoxy groups were introduced .

- Antitumor Mechanisms : Research focusing on the antitumor effects highlighted that compounds derived from pyrrole can inhibit key enzymes involved in tumor progression, leading to reduced viability in cancerous cells .

- Pharmacological Applications : The versatility of pyrrole derivatives has been explored in drug design, showcasing their potential as scaffolds for developing new therapeutic agents across various disease states .

Properties

Molecular Formula |

C5H4N2O4 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

5-nitro-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C5H4N2O4/c8-5(9)3-1-4(6-2-3)7(10)11/h1-2,6H,(H,8,9) |

InChI Key |

LJXAHVMHFGXVJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.